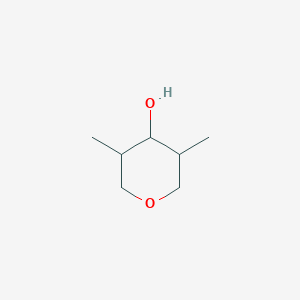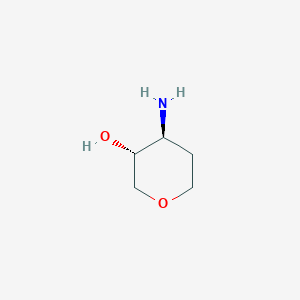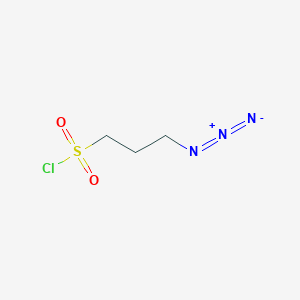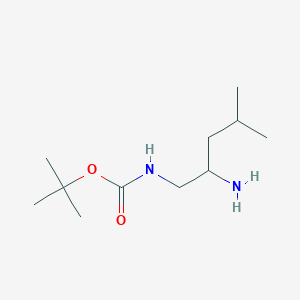
3,5-dimethyltetrahydro-2H-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Dimethyltetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 2092545-21-4 . It has a molecular weight of 130.19 and its IUPAC Name is 3,3-dimethyltetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The InChI Code for “3,3-dimethyltetrahydro-2H-pyran-4-ol” is 1S/C7H14O2/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The “3,3-dimethyltetrahydro-2H-pyran-4-ol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- Synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine : This compound is synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-one and subjected to various chemical transformations, indicating a role in complex organic synthesis (Arutyunyan et al., 2012).
Total Synthesis
- Synthesis of Hemiacetal Polypropionate from Siphonaria australis : A stereocontrolled synthesis of a complex tetrahydropyran derivative demonstrates the utility of such compounds in the total synthesis of natural products (Lister & Perkins, 2004).
Inhibitors Synthesis
- Synthesis of Small-Molecule Inhibitors : Tetrahydropyran derivatives have been synthesized and studied for their potential as inhibitors in biological systems, indicating applications in drug discovery (Shouksmith et al., 2015).
Pyrano[3,4-c]pyridines Synthesis
- Regiochemistry in Pyrano[3,4-c]pyridines Synthesis : The synthesis of pyrano[3,4-c]pyridines from 2,2-dimethyltetrahydro-4H-pyran-4-one highlights its role in creating biologically active compounds (Sirakanyan et al., 2021).
Novel Compound Isolation
- Isolation of Novel Compounds : Compounds like (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol have been isolated, showing the diversity of compounds derived from tetrahydropyrans (Bennett & Murphy, 2020).
Hydrogenation Studies
- Hydrogenation of Pyrones : Studies on the hydrogenation of dimethyl pyrones to produce tetrahydropyran-4-ol compounds demonstrate applications in chemical synthesis (Vrieze, 2010).
Polyaddition Studies
- Polyaddition of Pyran Derivatives : Investigations into the polyaddition of pyran derivatives offer insights into polymer chemistry and potential applications in material science (Maślińska-Solich et al., 1995).
OLED Material Exploration
- Optoelectronic and Charge Transport Properties : Studies on Pechmann dyes related to pyran derivatives reveal potential applications in the field of organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyloxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHYBCUZUQGQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)


![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)

![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)



